alfa-Cyperone
Description
Current Status and Academic Significance of alfa-Cyperone in Natural Product Research
This compound, a sesquiterpenoid, stands as a significant subject of contemporary research within the domain of natural products. biosynth.comcaymanchem.com It is a principal active constituent found in the essential oil extracted from the rhizomes of Cyperus rotundus, commonly known as nut grass. nih.govresearchgate.net The academic interest in this compound stems from its wide array of documented biological activities, which are being explored for their potential therapeutic applications.
Current research has extensively documented its anti-inflammatory properties. biosynth.com Studies have shown that this compound can inhibit the production of inflammatory mediators. nih.govnih.gov For instance, it has been found to suppress the expression of cyclooxygenase-2 (COX-2) and interleukin-6 (IL-6) in macrophage cell lines. nih.govmedchemexpress.comchemfaces.com This is achieved by modulating signaling pathways such as the NF-κB pathway. caymanchem.comnih.govnih.gov
Beyond its anti-inflammatory effects, this compound is being investigated for its neuroprotective capabilities. nih.gov Research indicates it may offer protection against oxidative stress and apoptosis in neuronal cells. nih.gov Furthermore, studies have explored its ability to destabilize microtubule polymerization, a process relevant to neurodegenerative diseases. researchgate.net Other significant areas of investigation include its antifungal activity against various human fungal pathogens, including drug-resistant strains like Candida auris. nih.gov It has also demonstrated the ability to inhibit the formation of the capsule in Cryptococcus neoformans, a crucial virulence factor. nih.gov The compound's potential in alleviating paclitaxel-induced neuropathic pain and its protective effects in experimental models of osteoarthritis are also active areas of research. nih.govmdpi.com
Historical Context of this compound Isolation and Initial Investigations
The history of this compound is intrinsically linked to the traditional use of its primary plant source, Cyperus rotundus. The rhizomes of this plant have a long-standing history in traditional medicine systems, including Chinese, Indian, and Roman practices, where they were used to treat a variety of ailments. nih.govresearchgate.netfrontiersin.org This extensive ethnobotanical use prompted scientific inquiry into its chemical constituents to identify the active compounds responsible for its therapeutic effects.
This compound was identified as a major sesquiterpene component of the essential oil derived from Cyperus rotundus rhizomes. biosynth.commdpi.com Early investigations focused on extracting and characterizing the components of this essential oil. Over time, methods for isolating and purifying this compound have evolved, with modern techniques such as supercritical fluid extraction with carbon dioxide followed by high-speed counter-current chromatography being developed to yield high-purity samples for research. researchgate.net
Initial pharmacological studies were often guided by the plant's traditional uses. For example, its use for inflammatory conditions led to early research confirming the anti-inflammatory properties of its extracts and subsequently of isolated this compound. researchgate.netnih.gov These initial findings established a foundation for more detailed mechanistic studies, which later elucidated its effects on specific cellular targets and signaling pathways, such as the NF-κB pathway. nih.gov These foundational investigations were crucial in transitioning the understanding of this compound from a component of a traditional remedy to a specific chemical entity with defined biological activities worthy of in-depth scientific exploration.
Data Tables
Table 1: Chemical and Physical Properties of this compound
This table outlines the key chemical identifiers and physical properties of the this compound compound.
| Property | Value | Source(s) |
| IUPAC Name | (4aS,7R)-1,4a-dimethyl-7-prop-1-en-2-yl-3,4,5,6,7,8-hexahydronaphthalen-2-one | nih.gov |
| CAS Number | 473-08-5 | biosynth.comcaymanchem.comnih.gov |
| Molecular Formula | C₁₅H₂₂O | biosynth.comcaymanchem.comnih.gov |
| Molecular Weight | 218.33 g/mol | biosynth.comnih.govnih.gov |
| Appearance | Liquid | caymanchem.com |
| Density | 0.994 g/cm³ | biosynth.com |
| Boiling Point | 177.00 °C | biosynth.com |
Table 2: Representative Chemical Composition of Cyperus rotundus Essential Oil
The composition of essential oil from Cyperus rotundus rhizomes varies by region. This table presents major constituents identified in samples from different locations to illustrate this variance, with this compound being a consistently significant component.
| Compound | Percentage in South Africa (Sample A) | Percentage in South Africa (Sample B) | Percentage in India | Percentage in Brazil | Source(s) |
| This compound | 11.0% | 7.9% | 26.15% | 22.8% | nih.govmdpi.com |
| Cyperene (B49723) | - | - | 15.73% | - | nih.govmdpi.com |
| β-Selinene | 5.1% | 4.6% | 17.99% | - | nih.govmdpi.com |
| β-Pinene | 5.3% | 11.3% | - | - | mdpi.com |
| α-Pinene | - | 10.8% | - | - | mdpi.com |
| Myrtenol | 7.9% | 7.1% | - | - | mdpi.com |
| Caryophyllene oxide | 5.4% | - | 7.8-9.7% | - | mdpi.com |
| Limonene | - | 5.7% | - | - | mdpi.com |
| Cyperotundone | - | - | - | 12.1% | mdpi.com |
| α-Copaene | - | - | 11.4-12.1% | - | mdpi.com |
| Valerenal | - | - | 8.7-9.8% | - | mdpi.com |
| trans-Pinocarveol | 4.0% | - | 5.2-7.4% | - | mdpi.com |
Table 3: Summary of Investigated Biological Activities of this compound
This table summarizes the primary biological activities of this compound that are the focus of current scientific research.
| Biological Activity | Key Research Findings | Source(s) |
| Anti-inflammatory | Inhibits production of Prostaglandin E₂ (PGE₂) and Interleukin-6 (IL-6). caymanchem.comnih.gov Downregulates COX-2 expression via the NF-κB signaling pathway. nih.gov Attenuates inflammation in chondrocytes, suggesting potential for osteoarthritis treatment. nih.gov | caymanchem.comnih.govnih.gov |
| Antifungal | Exhibits fungicidal activity against various Candida species, including the drug-resistant C. auris. nih.gov Reduces the capsule thickness of Cryptococcus neoformans, a major virulence factor. nih.gov | nih.gov |
| Neuroprotective | Reduces hydrogen peroxide-induced oxidative stress and apoptosis in SH-SY5Y neuronal cells. caymanchem.comnih.gov Significantly lowers the rate of tubulin polymerization, an area of interest for neurodegenerative disease research. researchgate.net | caymanchem.comnih.govresearchgate.net |
| Antinociceptive | Alleviates paclitaxel-induced cold and mechanical allodynia in animal models. mdpi.com | mdpi.com |
| Anticancer | Has reported anticancer activity, though specific mechanisms are a subject of ongoing research. nih.gov | nih.gov |
Structure
2D Structure
3D Structure
Properties
CAS No. |
23665-61-4 |
|---|---|
Molecular Formula |
C15H22O |
Molecular Weight |
218.33 g/mol |
IUPAC Name |
(4aR,7S)-1,4a-dimethyl-7-prop-1-en-2-yl-3,4,5,6,7,8-hexahydronaphthalen-2-one |
InChI |
InChI=1S/C15H22O/c1-10(2)12-5-7-15(4)8-6-14(16)11(3)13(15)9-12/h12H,1,5-9H2,2-4H3/t12-,15+/m0/s1 |
InChI Key |
KUFXJZXMWHNCEH-SWLSCSKDSA-N |
SMILES |
CC1=C2CC(CCC2(CCC1=O)C)C(=C)C |
Isomeric SMILES |
CC1=C2C[C@H](CC[C@@]2(CCC1=O)C)C(=C)C |
Canonical SMILES |
CC1=C2CC(CCC2(CCC1=O)C)C(=C)C |
Origin of Product |
United States |
Occurrence, Distribution, and Biosynthesis of Alfa Cyperone
Natural Sources and Plant Species Rich in Alfa-Cyperone
This compound is primarily identified as a component of the essential oils derived from several plant species, predominantly within the Cyperaceae family. Research indicates its presence across different genera, highlighting its role as a significant secondary metabolite in these plants.
The most extensively studied source of this compound is Cyperus rotundus L., commonly known as purple nutsedge or nut grass. This perennial weed, found globally in tropical, subtropical, and temperate climates, is recognized for its rhizomes containing substantial amounts of this compound, often as a major constituent of its essential oil biosynth.comnih.govresearchgate.netprota4u.orgmdpi.comresearchgate.netbocsci.comnih.govphytopurify.com. Other Cyperus species, such as Cyperus alopecuroides, Cyperus articulatus, Cyperus corymbosus, and Cyperus microbolbos, have also been reported to contain this compound or related compounds wikidata.org.
Beyond the Cyperus genus, this compound has been reported in other plant families. Swertia japonica and Artemisia herba-alba are noted sources of this compound wikidata.orgnih.gov. Additionally, species within the Lycium genus, including Lycium chinense, have been identified as containing cyperone and related sesquiterpenoids wikidata.orgphytolab.comgenome.jpmdpi.comdntb.gov.ua. While less frequently cited for this compound specifically, other plants like Phallus indusiatus and Solanum habrochaites are associated with sesquiterpenes and their biosynthesis wikipedia.orgnih.gov.
The primary organ from which this compound is isolated is the rhizome, and by extension, the tuber, particularly in Cyperus rotundus biosynth.comnih.govresearchgate.netprota4u.orgmdpi.comresearchgate.netbocsci.comnih.govphytopurify.comunila.ac.id. These underground storage organs are rich in essential oils, and this compound is a significant component within these oils. The rhizome's role in confronting soil microbes may contribute to the concentration of antimicrobial compounds like this compound nih.gov. Specific distribution within other plant tissues, such as leaves or stems, is less detailed in the available literature concerning this compound itself, though general sesquiterpene distribution can occur in various aerial parts.
Table 1: this compound Content in Cyperus rotundus Essential Oils from Different Locations
| Source Location | Major Components (including this compound) | This compound Content (%) | Reference |
| Tanggamus, Indonesia | Longiverbenone, β-silinene, Caryophyllene oxide, Isopropenyl, Naphthalenone, Longifolenbromide, 3,4-isopropylidene, 1-eicosanol (B7800029) | Not specified as major | unila.ac.id |
| South Africa (Loc. 1) | α-Cyperone, Myrtenol, Caryophyllene oxide, β-pinene | 11.0 | unila.ac.id |
| South Africa (Loc. 2) | β-pinene, α-pinene, α-cyperone, Myrtenol, α-selinene | 7.9 | unila.ac.id |
| Cyperus rotundus (General) | α-Cyperone, ß-selinene, Cyperene (B49723) | 26.15 | nih.gov |
Biosynthetic Pathways of this compound
The biosynthesis of this compound, as a sesquiterpene, follows the general pathways established for this class of plant secondary metabolites.
Sesquiterpenes, including this compound, are derived from the 15-carbon precursor farnesyl pyrophosphate (FPP) wikipedia.orgnih.govtandfonline.commdpi.comsippe.ac.cnscielo.br. FPP itself is synthesized from isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are the fundamental building blocks for all terpenoids nih.govmdpi.com. These initial precursors are produced via either the mevalonate (B85504) (MVA) pathway or the methylerythritol phosphate (B84403) (MEP) pathway, depending on the organism and cellular compartment nih.govmdpi.comscielo.br.
The conversion of FPP into the characteristic sesquiterpene skeletons is catalyzed by a diverse group of enzymes known as sesquiterpene synthases (STSs) wikipedia.orgnih.govtandfonline.commdpi.comsippe.ac.cncore.ac.uk. These enzymes facilitate the cyclization and rearrangement of FPP, leading to various hydrocarbon backbones. This compound is specifically noted as an auto-oxidation product of beta-selinene prota4u.org, suggesting that enzymatic oxidation steps, potentially involving cytochrome P450 enzymes, are crucial in its final formation from a sesquiterpene precursor.
List of Compounds Mentioned:
this compound
Beta-selinene
Cyperene
Cyperotundone
Patchoulenone
Caryophyllene epoxide
4,7-dimethyl-1-tetralone
10,12-peroxycalamenene
Artemisinin
Ascaridole
Germacrene A
Amorphadiene
Kunzeaol
Artemisinic aldehyde
Artemisinic acid
Tomentosin
8-epi-xanthatin
Costunolide
Dehydrocostus lactone
Eudesma-4,11-dien-3-one
(+)-a-Cyperone
(4aS,7R)-1,4a-dimethyl-7-prop-1-en-2-yl-3,4,5,6,7,8-hexahydronaphthalen-2-one
(+)-12-Hydroxy-alpha-cyperone
Solavetivone
Longiverbenone
Beta-silinene
Caryophyllene oxide
Isopropenyl
Naphthalenone
Longifolenbromide
3,4-isopropylidene
1-eicosanol
Cyperone
Alpha-pinene
1,8-cineole
Beta-pinene
Alpha-selinene
Zierone
Campholenic aldehyde
Beta-vatirenene
Copaene
Limonene
Farnesyl pyrophosphate (FPP)
Isopentenyl pyrophosphate (IPP)
Dimethylallyl pyrophosphate (DMAPP)
Geranyl pyrophosphate (GPP)
Farnesene
Bisabolene
Eudesmane (B1671778) derivatives
Piperitone
Artemisia ketone
Germacrene D
Borneol
Chrysanthenyl acetate (B1210297)
Alpha-thujone
Beta-pinene
Manoyl oxide
Camphor
Obtusifoliol
Alpha-elemene
1,6,6-Trimethyl-6,7,8,9-tetrahydrophenanthro[1,2-b]furan-10,11-dione
Kaempferol
Paeoniflorin
Andropanolide
Osthole
Schizandrin
Syringin
Matrine
Palmatine
Oxymatrine
Formononetin
Quercetin 3-b-D-galactoside
Hydroxyresveratrol
Baicalin 7-b-D-glucuronide
Esculetin
Angelicin
Sinomenine
Scutellarin
Imperatorin
Eudesma-1,4,11-trien-3-one
(4aS-cis)-5,6,7,8-Tetrahydro-1,4a-dimethyl-7-(1-methylethenyl)-2(4aH)-naphthalenone
Lyciumin A
E-cinnamic acid
E-ferulic acid
E-coniferol
Isoscopoletin
Scopolin
Fabiatrin
Lyciumin
9-O-(β-d-glucopyranosyl)lyoniresinol
1-O-Methyl-4-O-p-E-coumaroyl-α-l-rhamnopyranoside
Digupigan A
2-O-(β-d-glucopyranosyl)ascorbic acid
p-hydroxybenzaldehyde
Cyprotuoside C
Cyprotuoside D
Advanced Analytical Methodologies for Alfa Cyperone
Extraction and Purification Techniques
The isolation of alfa-Cyperone from complex natural matrices requires efficient and selective extraction and purification methods.
Supercritical Fluid Extraction (SFE)
Supercritical Fluid Extraction (SFE) is a green and efficient technique that utilizes a supercritical fluid, typically carbon dioxide (CO₂), as a solvent. SFE offers advantages over conventional solvent extraction methods due to its tunable solvent properties, low operating temperatures, and the absence of residual organic solvents in the extract nih.gov. For the extraction of essential oils from Cyperus rotundus, which contain this compound, SFE has been shown to be superior to methods like Soxhlet Extraction researchgate.net.
Research has explored optimizing SFE parameters for plant material. For instance, studies on related compounds indicate that parameters such as pressure, temperature, sample particle size, and CO₂ flow rate are critical for maximizing yield and selectivity researchgate.net. Optimized conditions often involve pressures around 15-20 MPa and temperatures between 40-55°C, sometimes with the addition of a co-solvent like methanol (B129727) to enhance the extraction of more polar compounds nih.govresearchgate.netscielo.br. The efficiency of SFE is attributed to the high diffusivity and low viscosity of supercritical CO₂, which allows for better penetration into the plant matrix nih.gov.
High-Speed Counter-Current Chromatography (HSCCC)
High-Speed Counter-Current Chromatography (HSCCC) is a powerful liquid-liquid partition chromatography technique that is highly effective for the isolation and purification of natural products, including sesquiterpenes like this compound researchgate.netbio-equip.cnacs.orgresearchgate.net. HSCCC is characterized by its absence of irreversible adsorption onto a solid support, high resolution, and capacity for large sample loads, making it suitable for preparative-scale purifications researchgate.netbio-equip.cnacs.orgresearchgate.nettautobiotech.com.
The success of HSCCC relies on the selection of an appropriate two-phase solvent system. For the separation of compounds from Cyperus rotundus essential oil, various solvent systems have been employed. One notable system for the isolation of this compound involved a mixture of n-hexane-ethyl acetate-methanol-water (1:0.2:1.1:0.2, v/v), where the lower phase served as the mobile phase researchgate.net. This method successfully yielded 60 mg of this compound with a purity of 98.8% from 0.9 g of essential oil researchgate.net. Other solvent systems, such as n-hexane-ethyl acetate-ethanol-water (5:5:4:6 or 5:5:6:4, v/v) and n-butanol-ethyl acetate-water (4:1:6, v/v/v), have also been utilized for HSCCC separations of various natural products, demonstrating the versatility of the technique researchgate.net. The selection of a suitable solvent system is guided by factors such as the partition coefficient (K) of the target analyte, which ideally falls within the range of 0.5 to 1.0 for satisfactory separation researchgate.nettautobiotech.com.
Table 1: HSCCC Solvent Systems and Outcomes for Natural Product Isolation
| Solvent System (v/v/v/v) | Target Compound Class | Elution Mode | Mobile Phase | Yield/Purity Example (for related compounds) | Reference |
| n-hexane:ethyl acetate (B1210297):methanol:water (1:0.2:1.1:0.2) | Sesquiterpenes (incl. α-Cyperone) | Head-to-tail | Lower Phase | α-Cyperone: 60 mg, 98.8% purity | researchgate.net |
| n-hexane:ethyl acetate:ethanol:water (5:5:4:6) | Coumarins | Stepwise | Lower Phase | 5 pure coumarins (90.6-98.9% purity) | researchgate.net |
| n-butanol:ethyl acetate:water (4:1:6) | Various | Head-to-tail | Lower Phase | Amygdalin (B1666031): 69 mg, 98.7% purity | researchgate.net |
Other Chromatographic and Non-Chromatographic Isolation Methods
While SFE and HSCCC are prominent, other techniques contribute to the isolation of this compound. Preparative High-Performance Liquid Chromatography (Prep-HPLC) can be employed for the final purification of compounds that have undergone initial fractionation nih.gov. Column chromatography (CC), including silica (B1680970) gel chromatography, is a traditional method often used for preliminary separation of crude plant extracts before more advanced techniques are applied researchgate.netnih.gov. Non-chromatographic methods like Solid-Phase Extraction (SPE) can also be utilized for sample pre-treatment, matrix removal, or pre-concentration of target species, although their separation power is generally limited to fractions rather than individual compounds speciation.net.
Quantitative and Qualitative Analysis of this compound
High-Performance Liquid Chromatography (HPLC) is the cornerstone for the quantitative and qualitative analysis of this compound due to its high resolution, sensitivity, and reproducibility researchgate.netnih.gov.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
Developing a robust HPLC method for this compound involves careful selection and optimization of various parameters to ensure accurate and reliable results. Method validation is a critical step, confirming the method's suitability for its intended purpose, encompassing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) labmanager.comnih.govbibliotekanauki.plrjptonline.org.
A typical HPLC analysis for this compound involves using a reversed-phase C18 column, a mobile phase consisting of a mixture of organic solvents and water (often buffered), and UV detection at a specific wavelength researchgate.netresearchgate.net. For instance, a method described for the determination of this compound utilized a Merck Lichrocart C18 column with a mobile phase of methanol-water (68:32) and UV detection at 241 nm researchgate.net. Another study employed a C18 column with acetonitrile (B52724) and aquabidestillata (65:35) as the mobile phase and Photo Diode Array (PDA) detection at 254 nm researchgate.net. These methods have demonstrated good linearity, with correlation coefficients (r) typically exceeding 0.999, and high average recoveries (e.g., 99.1%) with low relative standard deviations (RSD) (e.g., 2.2%), indicating method reliability researchgate.netresearchgate.net.
Table 2: Exemplary HPLC Method Parameters for this compound Analysis
| Parameter | Method 1 | Method 2 | Reference |
| Stationary Phase | Merck Lichrocart C18 | C18 Xbridge column / Shim-pack column | researchgate.net, researchgate.net |
| Mobile Phase | Methanol:Water (68:32, v/v) | Acetonitrile:Aquabidestillata (65:35, v/v) | researchgate.net, researchgate.net |
| Flow Rate | Not specified | Not specified | researchgate.net, researchgate.net |
| Detection Wavelength | 241 nm | 254 nm (PDA) | researchgate.net, researchgate.net |
| Linearity Range | 0.081 - 0.81 µg/mL (r = 0.9998) | Not specified for α-Cyperone specifically | researchgate.net |
| Average Recovery | 99.1% | Not specified for α-Cyperone specifically | researchgate.net |
| RSD | 2.2% | Not specified for α-Cyperone specifically | researchgate.net |
| Purity (from HSCCC) | N/A (HPLC used for purity determination) | 98.8% (from HSCCC yield) | researchgate.net |
Stationary Phase and Mobile Phase Optimization
The selection and optimization of the stationary and mobile phases are paramount for achieving efficient separation of this compound from other components in a sample matrix nih.govrjptonline.orgphenomenex.com.
Stationary Phase : Reversed-phase chromatography, particularly using C18 (octadecylsilane) bonded silica columns, is the most common choice for analyzing moderately polar compounds like this compound researchgate.netresearchgate.netrjptonline.org. C18 columns offer good retention for hydrophobic analytes and are compatible with a wide range of mobile phases rjptonline.org. The choice of stationary phase can be influenced by the analyte's polarity and chemical properties rjptonline.org.
Mobile Phase : The mobile phase composition is critical for controlling the retention time and resolution of analytes rjptonline.orgphenomenex.com. For reversed-phase HPLC, mobile phases typically consist of a mixture of water (or an aqueous buffer) and an organic solvent such as acetonitrile or methanol researchgate.netresearchgate.netrjptonline.orgrjptonline.orgphenomenex.com. Optimization involves adjusting the ratio of these solvents to achieve the desired separation. For instance, a higher percentage of organic solvent generally leads to faster elution, while a higher percentage of water increases retention rjptonline.orgphenomenex.com. The use of buffers can help maintain a stable pH, which is important for ionizable compounds, although this compound is not strongly ionizable rjptonline.orgphenomenex.com. The specific ratio of methanol to water (e.g., 68:32) or acetonitrile to water (e.g., 65:35) is determined through experimental optimization to achieve optimal peak shape and separation for this compound researchgate.netresearchgate.net.
Compound List
this compound (α-Cyperone)
irisfloretin
dichtomitin
amygdalin
quercetin-3-O-alpha-L-arabinoside
quercetin-3-O-beta-D-galactoside
Andrographolide (AG)
Piperine (PP)
Picroside-I (P-I)
Picroside-II (P-II)
6-Shogaol (6S)
6-Gingerol (6G)
spartein
isogermafurenolide (B12376785)
Allopurinol
Alpha lipoic acid
Mirabegron
Calibration and Linearity Parameters
For accurate quantitative analysis of this compound using UV-Vis spectroscopy, robust calibration and linearity parameters are essential. Calibration ensures that the instrument provides precise and accurate readings, adhering to guidelines such as those outlined in USP <857> pharmasciences.in. Calibration involves verifying parameters like wavelength accuracy, photometric accuracy, stray light, resolution, and linearity pharmasciences.inpharmabeginers.com. For this compound, calibration curves are generated by plotting absorbance against known concentrations. Studies have demonstrated that UV-Vis methods for related compounds exhibit linearity with high correlation coefficients (r²) typically above 0.99, over defined concentration ranges nih.govekb.egmtc-usa.com. For instance, a study utilizing HPLC with UV detection reported a linear calibration curve for this compound in the range of 0.081 - 0.81 µg/mL, with a correlation coefficient (r) of 0.9998 researchgate.netnih.gov. Parameters such as the limit of detection (LOD) and limit of quantification (LOQ) are also critical for method validation, ensuring the sensitivity and reliability of the analytical procedure ekb.eg.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Profile Characterization
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for characterizing the volatile profile of samples containing this compound, particularly when extracted from natural sources like Cyperus rotundus nih.gov. This method separates volatile compounds based on their boiling points and polarity using a gas chromatograph and then identifies them based on their mass-to-charge ratio (m/z) using a mass spectrometer nih.govnih.govmdpi.com. GC-MS has been instrumental in identifying this compound as a principal compound in the essential oil of Cyperus rotundus, alongside other compounds like cyperene (B49723) and isolongifolen-5-one nih.gov. The technique allows for the comprehensive analysis of complex mixtures, providing detailed insights into the composition of essential oils and plant extracts nih.govnih.govresearchgate.net.
Electron Impact (EI) and Chemical Ionization (CI) Detection Modes
Within GC-MS, Electron Impact (EI) and Chemical Ionization (CI) are two primary ionization modes used for characterizing volatile compounds, including this compound nih.govscioninstruments.comazom.com.
Electron Impact (EI): EI is a "hard" ionization technique that bombards analyte molecules with high-energy electrons (typically 70 eV), leading to extensive fragmentation of the molecule scioninstruments.comazom.comshimadzu.com. This fragmentation generates characteristic mass spectra that are highly useful for structural elucidation and are readily searchable in mass spectral libraries, facilitating compound identification scioninstruments.comshimadzu.com. EI is widely used due to its reproducibility and its ability to ionize a broad range of compounds suitable for GC analysis scioninstruments.com. Studies have utilized EI-MS for the structural confirmation of compounds like this compound researchgate.net.
Chemical Ionization (CI): CI is a "soft" ionization technique that uses a reagent gas (e.g., methane, isobutane, ammonia) to ionize the analyte molecules scioninstruments.comazom.com. This method causes minimal fragmentation, typically producing protonated molecules ([M+H]⁺) or other adducts, which are valuable for determining molecular weight scioninstruments.comazom.com. CI is often employed when the molecular ion is not clearly observed in EI spectra, enhancing confidence in compound identification, especially for unknown analytes azom.com.
Both EI and CI modes can be used complementarily in GC-MS analysis to provide a more complete understanding of the volatile composition scioninstruments.com.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for unequivocally determining the molecular structure of organic compounds, including this compound rssl.comuib.nomdpi.com. NMR provides detailed information about the connectivity of atoms within a molecule by analyzing the magnetic properties of atomic nuclei, particularly ¹H (proton) and ¹³C (carbon-13) rssl.comuib.no. Through the analysis of chemical shifts, coupling constants, and signal integrals, NMR spectroscopy allows for the confirmation of molecular structures without the need for reference materials rssl.commdpi.com. For this compound, NMR techniques such as ¹H NMR and ¹³C NMR are crucial for confirming its structure and purity, often used in conjunction with other spectroscopic methods like MS researchgate.netuib.no. Quantitative NMR (qNMR) also offers the potential for precise quantification without requiring calibration curves, owing to its intrinsically linear response rssl.commdpi.com.
Spectroscopic Techniques for Molecular Interaction Analysis
Spectroscopic methods are also employed to investigate the molecular interactions and conformational changes of this compound.
Intrinsic Fluorescence Spectroscopy
Intrinsic fluorescence spectroscopy is a sensitive technique used to study the microenvironment of fluorescent molecules and their interactions with other biomolecules. Proteins containing aromatic amino acids like tryptophan, tyrosine, and phenylalanine exhibit intrinsic fluorescence nist.gov. While this compound itself might not be inherently fluorescent in the typical sense for protein studies, this technique can be used to probe its interaction with fluorescent biomolecules or to study changes in the fluorescence of molecules it binds to. For example, studies investigating the interaction of this compound with tubulin utilized intrinsic fluorescence spectroscopy to reveal that a static quenching mechanism was responsible for the binding of this compound to tubulin researchgate.netnih.gov. This method provides insights into the binding mechanism and conformational changes induced by the interaction, contributing to a deeper understanding of molecular dynamics nist.govresearchgate.netnih.gov.
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy is a technique used to measure the differential absorption of left and right circularly polarized light by chiral molecules synchrotron-soleil.fr. This method is particularly valuable for analyzing changes in the conformation of biomolecules, such as proteins, by probing their secondary and tertiary structures mit.edu. In the context of α-Cyperone, CD spectroscopy has been utilized to investigate its interactions with biological targets, providing insights into structural alterations upon binding.
Research exploring the interaction of α-Cyperone with tubulin employed CD spectroscopy alongside other biophysical methods, including turbidimetric examinations and intrinsic fluorescence nih.govchemfaces.comresearchgate.net. These studies revealed that α-Cyperone induced significant conformational changes in tubulin. Specifically, CD deconvolution analysis indicated a drastic increase in the content of β-strands within the tubulin structure following the binding of α-Cyperone nih.govchemfaces.comresearchgate.net. This conformational shift suggests a direct impact of α-Cyperone on the structural integrity and dynamics of tubulin, contributing to its observed effects on microtubule polymerization nih.govchemfaces.comresearchgate.net.
Chemoinformatics and Computational Approaches for α-Cyperone
Chemoinformatics and computational methods offer powerful tools for understanding molecular interactions, predicting binding affinities, and elucidating potential biological pathways without the need for extensive experimental procedures. These approaches are crucial for drug discovery and the mechanistic understanding of bioactive compounds like α-Cyperone.
Molecular Docking Analysis for Ligand-Protein Interactions
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand to a target protein at the atomic level openaccessjournals.com. This method is instrumental in identifying potential drug candidates and understanding the molecular basis of biological processes openaccessjournals.com. α-Cyperone has been the subject of several molecular docking studies, revealing its interactions with various proteins.
Studies investigating the interaction of α-Cyperone with tubulin have utilized docking simulations to identify specific binding sites and key amino acid residues involved. The BINding ANAlyzer (BINANA) algorithm has been employed, suggesting that α-Cyperone binds preferably to β-tubulin, particularly near the GTP binding and hydrolysis site, with interactions being largely hydrophobic nih.govchemfaces.comresearchgate.net. Amino acid residues Arg 48 and Val 62 were identified as potentially crucial for this ligand-protein interaction nih.govchemfaces.comresearchgate.net.
Further docking analyses have explored α-Cyperone's interaction with human serum albumin (HSA), indicating binding primarily within subdomain IIA, a site also recognized for binding warfarin (B611796) researchgate.net. In the context of osteoarthritis, molecular docking tests have demonstrated that α-Cyperone can stably and effectively bind to proteins such as p65, p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK) nih.gov. Additionally, docking studies have predicted interactions between α-Cyperone and α-bungarotoxin, where α-Cyperone exhibited a high number of interaction bonds researchgate.nettandfonline.com. Computational analyses have also indicated that α-Cyperone and similar compounds can bind to cancer-related targets with favorable binding energies, suggesting potential anti-cancer mechanisms pandawainstitute.com.
Table 1: Summary of Molecular Docking Interactions for α-Cyperone
| Target Protein | Binding Affinity/Interaction Details | Key Residues Identified | Software/Algorithm Used | Citation(s) |
| Tubulin (β-tubulin) | Hydrophobic interactions, binds near GTP site, destabilizes polymerization | Arg 48, Val 62 | BINANA | nih.govchemfaces.comresearchgate.net |
| Human Serum Albumin (HSA) | Binds in subdomain IIA, similar to warfarin | Not specified | LigandFit, CDOCKER | researchgate.net |
| p65, p38, ERK, JNK | Stable and effective binding | Not specified | Molecular docking tests | nih.gov |
| α-bungarotoxin | High interaction (9 bonds) | Not specified | Molecular docking | researchgate.nettandfonline.com |
| Cancer-related targets (general) | Free binding energies < -7 kcal/mol | Not specified | Autodock 4.2 | pandawainstitute.com |
In Silico Pathway Prediction
While molecular docking provides insights into direct ligand-protein interactions, in silico pathway prediction aims to map out the cascade of molecular events within a biological system that a compound might influence. Specific studies focusing on direct in silico pathway prediction for α-Cyperone were not identified within the scope of the provided research. However, related computational approaches have been employed. For instance, network pharmacology, when integrated with molecular docking, has been used to infer potential biological pathways and identify key molecular targets associated with the activity of compounds like α-Cyperone from Cyperus rotundus pandawainstitute.com. These integrated computational strategies offer a broader perspective on the compound's potential mechanisms of action, even in the absence of dedicated pathway prediction studies.
Compound List:
α-Cyperone
Tubulin
GTP
Human Serum Albumin (HSA)
Warfarin
p65
p38
ERK (Extracellular signal-regulated kinase)
JNK (c-Jun N-terminal kinase)
α-bungarotoxin
Isopetasol
Mechanistic Investigations of Alfa Cyperone Bioactivities
Neurobiological and Neuroprotective Mechanistic Studies
The neuroprotective effects of α-Cyperone are largely attributed to its intricate modulation of cellular signaling pathways involved in neuroinflammation and oxidative stress. Studies have demonstrated its capacity to shield neurons from damage induced by various insults, thereby preserving neuronal function and integrity.
Protection of Dopaminergic Neurons in Disease Models
α-Cyperone has shown significant protective effects in models of neurodegenerative conditions characterized by the loss of dopaminergic neurons, such as Parkinson's disease (PD). In lipopolysaccharide (LPS)-induced PD rat models, α-Cyperone administration has been observed to ameliorate motor dysfunction and protect dopaminergic neurons from degeneration researchgate.netnih.gov. Furthermore, in vitro studies using SH-SY5Y cells, a human neuroblastoma cell line commonly used to model dopaminergic neurons, have shown that α-Cyperone can protect these cells against hydrogen peroxide (H₂O₂)-induced oxidative stress and apoptosis nih.gov. This protection is linked to its ability to inhibit neuroinflammation and oxidative damage, thereby preserving the viability and function of dopaminergic neuronal populations researchgate.netnih.govnih.gov.
Attenuation of Neuroinflammation in Glial Cells
Neuroinflammation, primarily driven by the activation of glial cells like microglia and astrocytes, plays a critical role in the pathogenesis of many neurodegenerative diseases. α-Cyperone has demonstrated a potent capacity to attenuate neuroinflammation by suppressing microglial activation and the subsequent release of pro-inflammatory mediators. Studies have shown that α-Cyperone significantly reduces the production of key inflammatory factors such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β) in LPS-stimulated BV-2 microglial cells researchgate.netnih.govresearchgate.netrsc.org. This anti-inflammatory action is mediated through the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammatory responses researchgate.netnih.govresearchgate.netrsc.org.
| Inflammatory Marker | LPS-Induced Microglia (e.g., BV-2 cells) | Effect of α-Cyperone |
| TNF-α | Increased | Decreased researchgate.netnih.govresearchgate.netrsc.org |
| IL-6 | Increased | Decreased researchgate.netnih.govresearchgate.netrsc.org |
| IL-1β | Increased | Decreased researchgate.netnih.govresearchgate.netrsc.org |
| iNOS | Increased | Decreased researchgate.netnih.gov |
| COX-2 | Increased | Decreased researchgate.netmedchemexpress.commdpi.com |
Regulation of Oxidative Stress Pathways
Oxidative stress, characterized by an imbalance between reactive oxygen species (ROS) production and the body's antioxidant defense mechanisms, is a significant contributor to neuronal damage. α-Cyperone effectively modulates oxidative stress through several key pathways.
A primary mechanism by which α-Cyperone exerts its antioxidant effects is through the activation of the Nuclear Factor erythroid 2-related factor 2 (Nrf2) signaling pathway, which leads to the upregulation of heme oxygenase-1 (HO-1) researchgate.netnih.govnih.govresearchgate.netrsc.org. Nrf2 is a master regulator of the cellular antioxidant response, and its activation promotes the transcription of a wide array of cytoprotective genes mdpi.comencyclopedia.pub. α-Cyperone facilitates the nuclear translocation of Nrf2, thereby enhancing the expression of downstream antioxidant enzymes researchgate.netnih.gov. This activation is often linked to the upstream Akt signaling pathway researchgate.netrsc.org.
Consistent with its activation of antioxidant defense mechanisms, α-Cyperone has been shown to reduce the excessive production of ROS. In H₂O₂-treated SH-SY5Y cells, α-Cyperone treatment significantly decreased intracellular ROS levels nih.gov. Similarly, in models of chronic kidney disease (CKD), α-Cyperone was found to mitigate oxidative stress by reducing superoxide (B77818) anion and ROS levels researchgate.nettandfonline.com. This reduction in ROS is crucial for preventing oxidative damage to cellular components, including DNA, proteins, and lipids nih.govnih.gov.
| Condition/Treatment | Measured Parameter | Baseline/Induced Level | α-Cyperone Effect | Reference(s) |
| H₂O₂-treated SH-SY5Y cells | ROS Production | Increased | Reduced | nih.gov |
| CKD Model Mice | Superoxide Anions | Increased | Reduced | researchgate.nettandfonline.com |
| CKD Model Mice | ROS Level | Increased | Reduced | researchgate.nettandfonline.com |
The activation of the Nrf2 pathway by α-Cyperone leads to an increase in the expression and activity of critical antioxidant enzymes. Research indicates that α-Cyperone upregulates the expression of enzymes such as glutamate-cysteine ligase catalytic subunit (GCLC), glutamate-cysteine ligase modifier subunit (GCLM), and NAD(P)H quinone oxidoreductase 1 (NQO1) in microglia researchgate.netnih.govresearchgate.net. These enzymes are integral to the cellular defense against oxidative stress, particularly in the synthesis of glutathione, a major intracellular antioxidant mdpi.comencyclopedia.pub. Additionally, α-Cyperone has been shown to improve superoxide dismutase (SOD) activity and reduce malondialdehyde (MDA) content in certain models, further supporting its role in bolstering antioxidant defenses researchgate.nettandfonline.com.
| Antioxidant Marker | Cell Type/Model | Effect of α-Cyperone | Reference(s) |
| GCLC Expression | Microglia | Upregulated | researchgate.netnih.govresearchgate.net |
| GCLM Expression | Microglia | Upregulated | researchgate.netnih.govresearchgate.net |
| NQO1 Expression | Microglia | Upregulated | researchgate.netnih.govresearchgate.net |
| SOD Activity | CKD Model Mice | Enhanced | researchgate.nettandfonline.com |
Compound List:
α-Cyperone
Influence on Neuroplasticity and Synaptic Function
Research indicates that α-cyperone plays a crucial role in modulating neuroplasticity and synaptic function, primarily through its impact on inflammatory pathways and neuronal structural integrity.
SIRT3/ROS Mediated NLRP3 Inflammasome Deactivation
α-Cyperone has demonstrated antidepressant-like effects in mouse models, which are attributed to its ability to enhance neuroplasticity by deactivating the NLRP3 inflammasome via the SIRT3/ROS pathway nih.govnih.gov. In a chronic unpredictable mild stress (CUMS) model of depression, α-cyperone treatment led to increased SIRT3 expression and reduced reactive oxygen species (ROS) production in the hippocampus nih.govnih.gov. Concurrently, key components of the NLRP3 inflammasome, including NLRP3, ASC, Caspase-1, IL-1β, IL-18, and GSDMD-N, were found to be downregulated following α-cyperone administration nih.govnih.gov. The critical role of SIRT3 in mediating these effects was highlighted, as SIRT3 inhibition abolished the protective efficacy of α-cyperone in CUMS mice nih.gov. This suggests that α-cyperone's therapeutic potential for depression is linked to its capacity to bolster SIRT3 signaling, thereby suppressing NLRP3 inflammasome activation and promoting neuroplasticity nih.govnih.gov. Furthermore, SIRT3 has been implicated in mitigating neuroinflammation and oxidative stress, reducing ROS accumulation, and inhibiting the NLRP3 inflammasome pathway, which is associated with neuroprotection nih.gov.
Effects on Dendritic Structure and Synaptic Protein Expression
α-Cyperone has been shown to positively impact neuronal structural components vital for synaptic function. Studies utilizing a CUMS mouse model revealed that chronic stress significantly reduced the protein levels of postsynaptic density protein 95 (PSD-95) and presynaptic synapsin-1, along with a decrease in hippocampal dendritic spine density nih.gov. Treatment with α-cyperone effectively reversed these detrimental effects, leading to enhanced expression of PSD-95 and synapsin-1, and a notable increase in dendritic spine density nih.gov. These findings underscore the compound's role in promoting neuroplasticity by supporting synaptic protein integrity and dendritic morphology, which are fundamental for learning and memory processes nih.govmdpi.comfrontiersin.org.
Table 1: Effects of α-Cyperone on Synaptic Markers in a Mouse Depression Model
| Marker / Condition | CUMS Group (Reduced) | CUMS + α-Cyperone Group (Improved) |
| PSD-95 (Postsynaptic Protein) | Significantly Low | Significantly Restored/Enhanced |
| Synapsin-1 (Presynaptic Protein) | Significantly Low | Significantly Restored/Enhanced |
| Dendritic Spine Density | Significantly Low | Significantly Increased |
Note: "Significantly" refers to statistically significant improvements compared to the CUMS group, as indicated by p-values in the source material nih.gov. Specific numerical values for protein levels or spine density are not provided in the accessible text snippets.
Modulation of Neurotransmitter Systems (e.g., Norepinephrine (B1679862) Pathway)
α-Cyperone has been investigated for its effects on neurotransmitter systems, particularly in the context of neuropathic pain. Research suggests that α-cyperone, as a component of Cyperus rotundus extract, can alleviate paclitaxel-induced neuropathic pain by modulating the norepinephrine pathway nih.govmdpi.com. Paclitaxel treatment was observed to upregulate the expression of tyrosine hydroxylase (a key enzyme in catecholamine synthesis, including norepinephrine) and noradrenergic receptors (α1- and α2-adrenergic) nih.govmdpi.com. Administration of α-cyperone, however, significantly downregulated the gene and protein expressions of these markers nih.govmdpi.com. Specifically, α-cyperone reduced the elevated expression of tyrosine hydroxylase in the locus coeruleus region of the brain in paclitaxel-treated mice nih.govmdpi.com. These findings indicate that α-cyperone's analgesic effects may be mediated, in part, through the modulation of the norepinephrine system nih.govmdpi.com. Additionally, α-cyperone has been noted for its neuroprotective functions and potential influence on neuroactive ligand-receptor interactions and signaling pathways amazonaws.comfrontiersin.org.
Inhibition of Pathological Protein Aggregation (e.g., Tau)
Emerging evidence suggests that α-cyperone may possess properties that inhibit the aggregation of pathological proteins implicated in neurodegenerative diseases. While detailed mechanistic studies are still developing, α-cyperone has been identified as a compound capable of inhibiting amyloid-beta (Aβ) aggregation researchgate.net. Some research also indicates that α-cyperone may decrease tau aggregation researchgate.net. Protein aggregation, such as the formation of amyloid plaques and neurofibrillary tangles composed of tau protein, is a hallmark of neurodegenerative conditions like Alzheimer's disease imrpress.commdpi.commdpi.com. The potential of α-cyperone to interfere with these aggregation processes suggests a possible therapeutic avenue for such diseases, potentially by stabilizing protein structures or interfering with the pathways that lead to misfolding and aggregation researchgate.netmdpi.comnih.govbiomolther.org.
Antimicrobial and Antifungal Mechanisms
α-Cyperone exhibits notable activity against certain fungal pathogens and interferes with bacterial virulence factors.
Inhibition of Virulence Factor Production (e.g., Hla in Staphylococcus aureus)
α-Cyperone has demonstrated a significant capacity to inhibit the production of key virulence factors in Staphylococcus aureus, a common pathogen responsible for various infections. Specifically, α-cyperone markedly inhibits the production of alpha-hemolysin (B1172582) (Hla), a potent toxin produced by S. aureus, even at subinhibitory concentrations researchgate.netchemfaces.comnih.gov. This inhibition is linked to the downregulation of the hla gene, which encodes Hla, and also affects the agr (accessory gene regulator) quorum sensing system, a critical regulator of virulence factor expression in S. aureus researchgate.netchemfaces.comnih.govnih.gov. Furthermore, α-cyperone has been shown to protect lung cells from injury induced by Hla, positioning it as a promising agent for developing strategies against S. aureus pneumonia researchgate.netnih.gov.
Table 2: α-Cyperone's Impact on Staphylococcus aureus Virulence
| Target Factor / Gene | Effect of α-Cyperone | Mechanism/Pathway Involved |
| Hla (Alpha-hemolysin) | Marked Inhibition of Production | Inhibition of hla gene expression, agr QS system |
| hla gene expression | Significantly Downregulated | Quorum sensing regulation |
| agr gene expression | Significantly Downregulated | Quorum sensing regulation |
Note: The inhibition is described as "marked" or "significant" based on the available research findings researchgate.netnih.govnih.gov. Specific quantitative data on the degree of inhibition (e.g., percentage reduction) is not detailed in the provided snippets.
In addition to its effects on S. aureus, α-cyperone exhibits antifungal properties. It has demonstrated fungicidal activity against various Candida species, including fluconazole-resistant strains like Candida krusei, and shows synergistic effects when combined with fluconazole (B54011) nih.govoup.comresearchgate.net. α-Cyperone also inhibits capsule synthesis in Cryptococcus neoformans, a significant fungal pathogen nih.gov. While its precise antifungal mechanisms are still under investigation, it does not appear to disrupt the fungal membrane integrity nih.govmdpi.com.
Compound List:
α-Cyperone
Effects on Bacterial Adherence and Invasion (e.g., Avian Pathogenic Escherichia coli O78)
Research indicates that α-Cyperone exhibits inhibitory effects on the adherence and invasion of certain bacterial pathogens. Specifically, studies have demonstrated that α-Cyperone significantly reduces the adherence of Avian Pathogenic Escherichia coli (APEC) O78 to chicken type II pneumocytes nih.govchemfaces.comyourenculture.comtandfonline.com. This effect is mechanistically linked to the compound's ability to interfere with the host cell's cytoskeleton. α-Cyperone has been shown to inhibit actin cytoskeleton polymerization induced by APEC-O78. This inhibition occurs through the downregulation of key regulatory proteins involved in actin dynamics, namely Nck-2, Cdc42, and Rac1 nih.govchemfaces.comyourenculture.comtargetmol.combocsci.com. Furthermore, α-Cyperone has been reported to alleviate lung cell injury caused by Staphylococcus aureus by attenuating the expression of alpha-hemolysin, a virulence factor google.com.
Antifungal Actions Against Drug-Resistant Strains
α-Cyperone displays potent fungicidal activity against various Candida species, including strains that exhibit resistance to conventional antifungal drugs researchgate.netnih.gov. Notably, its efficacy is enhanced when used in combination with established antifungals like fluconazole. Studies have shown that the combination of α-Cyperone and fluconazole results in a significant reduction in the minimal inhibitory concentration (MIC) of both agents, indicating a synergistic effect researchgate.netnih.gov. For instance, the MIC of fluconazole was reduced 16-fold, and that of α-Cyperone was reduced 8-fold, leading to a Fractional Inhibitory Concentration Index (FICI) of 0.31, which is indicative of synergy nih.gov. This synergistic potential makes α-Cyperone a promising candidate for combination therapy against drug-resistant fungal infections.
Table 1: Antifungal Synergy of α-Cyperone with Fluconazole
| Agent | MIC (µg/mL) | MIC after Synergy (µg/mL) | Fold Reduction | FIC Index |
| Fluconazole | 31.3 | 1.95 | 16-fold | 0.31 |
| α-Cyperone | 250 | 31.25 | 8-fold |
Data derived from source nih.gov.
Anticapsular Activity in Fungal Pathogens
α-Cyperone demonstrates a unique ability to interfere with fungal virulence factors by impacting capsule formation. Specifically, it has been shown to affect the synthesis of the capsule in Cryptococcus neoformans, a significant human fungal pathogen responsible for meningitis researchgate.netnih.govmdpi.comdntb.gov.uaresearchgate.net. Mechanistic studies reveal that α-Cyperone reduces the thickness of the C. neoformans capsule mdpi.comresearchgate.net. This anticapsular activity is considered a novel property that could contribute to developing new antifungal strategies against pathogens that rely on their capsules for immune evasion and survival nih.gov.
Table 2: Effect of α-Cyperone on Fungal Capsule Thickness in Cryptococcus neoformans
| Treatment Group | Effect on Capsule Thickness | p-value |
| α-Cyperone | Reduced | < 0.0001 |
Data based on qualitative findings and statistical significance reported in source researchgate.net. Specific quantitative measurements (µm) were not detailed in the provided snippets.
Anti-proliferative and Apoptotic Mechanisms
Impact on Cell Cycle Progression and Apoptosis Induction
α-Cyperone has been investigated for its effects on cell proliferation and its capacity to induce apoptosis, particularly in cancer cell lines. Studies have shown that α-Cyperone inhibits the proliferation of human cervical cancer HeLa cells nih.gov. The compound promotes apoptosis in these cells through a mitochondrial apoptotic pathway. This mechanism is associated with an increase in intracellular reactive oxygen species (ROS) and subsequent cellular damage, leading to programmed cell death nih.gov. Furthermore, α-Cyperone has been found to inhibit the activation of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth and survival, which further contributes to its anti-proliferative and pro-apoptotic effects nih.gov.
Modulation of Apoptotic Proteins (e.g., Bax, Bcl-2, Caspase-3)
Table 3: Modulation of Apoptotic Proteins by α-Cyperone
| Protein | Reported Effect by α-Cyperone | Associated Effect | Source |
| Bax | Upregulated | Apoptosis Induction | nih.gov |
| Cleaved Caspase-3 | Upregulated | Apoptosis Induction | nih.gov |
| PARP | Upregulated | Apoptosis Induction | nih.gov |
| Bcl-2 | Upregulated | Apoptosis Modulation/Protection | nih.gov |
Note: Source nih.gov reported upregulation of Bax and cleaved Caspase-3 in HeLa cells, consistent with apoptosis induction. Source nih.gov reported downregulation of Bax and cleaved Caspase-3, but upregulation of Bcl-2 in SH-SY5Y cells, suggesting cell-type specific mechanisms.
Interference with Actin Cytoskeleton Polymerization
Beyond its effects on bacterial adherence, α-Cyperone's interference with actin cytoskeleton polymerization has implications for cellular processes. As mentioned in section 4.3.2, α-Cyperone inhibits actin polymerization induced by APEC-O78 by downregulating Nck-2, Cdc42, and Rac1 nih.govchemfaces.comyourenculture.com. This disruption of the actin cytoskeleton is a significant mechanistic insight into its anti-adherence properties against specific bacterial pathogens. Additionally, α-Cyperone has been noted to bind and interact with tubulin, potentially destabilizing microtubule polymerization, which is another component of the cellular cytoskeleton chemfaces.com.
Compound Name List:
α-Cyperone
Bone Metabolism Regulation
The intricate balance between bone formation by osteoblasts and bone resorption by osteoclasts is fundamental to maintaining skeletal integrity. Dysregulation of this balance, particularly an increase in osteoclast activity, leads to conditions like osteoporosis, characterized by reduced bone mass and increased fracture risk. Alfa-Cyperone has emerged as a compound with potential therapeutic benefits in managing such conditions by intervening in these critical cellular processes.
Suppression of Osteoclast Differentiation
This compound has demonstrated a notable capacity to inhibit the differentiation and maturation of osteoclasts. Studies utilizing in vitro models and in vivo osteoporosis models have consistently shown that α-CYP can effectively curb the processes that lead to the formation of functional osteoclasts. This suppression is critical for preventing excessive bone resorption.
Research has indicated that α-Cyperone attenuates the progression of osteoporosis in ovariectomized (OVX) mice researchgate.net. Mechanistically, it has been observed to down-regulate key osteoclast-related genes and proteins, thereby curbing osteoclast differentiation researchgate.net. Specifically, α-CYP has been shown to reduce the expression of phosphorylated proteins associated with the phosphoinositide 3-kinase (PI3K) and protein kinase B (Akt) pathways, which are vital for osteoclastogenesis researchgate.net. Furthermore, α-CYP inhibits pit formation in receptor activator of nuclear factor-kappa B ligand (RANKL)-induced osteoclastogenesis, a hallmark of osteoclast activity researchgate.net.
Experimental findings highlight the downregulation of several crucial genes and proteins involved in osteoclast differentiation by α-Cyperone, including:
Carbonic anhydrase II
Tartrate-resistant acid phosphatase (TRAP)
RANK
Cathepsin K (CTSK)
Matrix metalloproteinase 9 (MMP-9)
Nuclear factor of activated T cells cytoplasmic 1 (NFATc1)
c-Fos
The reduction in protein levels of NFATc1 and c-Fos, transcription factors essential for osteoclast differentiation, further supports α-Cyperone's inhibitory role researchgate.net. By targeting these molecular players, α-Cyperone effectively limits the development and function of osteoclasts, contributing to the preservation of bone mass.
Modulation of Signaling Pathways in Osteoporosis (e.g., PI3K/Akt Axis)
The anti-osteoporotic effects of α-Cyperone are significantly mediated through its modulation of intracellular signaling pathways. Among these, the PI3K/Akt axis has been identified as a primary target. This pathway plays a pivotal role in various cellular processes, including cell survival, proliferation, and differentiation, making it a critical regulator in bone cell biology.
Studies have demonstrated that α-Cyperone inhibits osteoclast differentiation and the progression of osteoporosis by silencing the PI3K/Akt pathway semanticscholar.org. It is reported that α-CYP exerts its anti-osteoporotic function mainly via this pathway researchgate.net. The downregulation of phosphorylated PI3K and Akt, as mentioned previously, directly impacts the signaling cascade that promotes osteoclast formation and activity researchgate.net.
Beyond the PI3K/Akt axis, α-Cyperone has also been implicated in modulating other signaling pathways relevant to cellular inflammation and bone remodeling. For instance, in the context of osteoarthritis, α-CYP has been shown to downregulate the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways nih.govnih.govaging-us.com. While these findings are primarily related to joint inflammation, the NF-κB pathway is also involved in osteoclast differentiation and activation whiterose.ac.ukorthobullets.com. By potentially influencing these pathways, α-Cyperone may offer a broader protective effect on bone health.
Table 1: Key Molecular Targets Modulated by this compound in Osteoclast Differentiation
| Molecular Target | Role in Osteoclastogenesis | Effect of this compound | Supporting Evidence (Search Snippet Index) |
| PI3K/Akt Axis | Cell survival, proliferation, differentiation | Inhibition/Silencing | researchgate.netsemanticscholar.orgresearchgate.netphysiology.orgorcid.orgresearchgate.net |
| NFATc1 | Master transcription factor for osteoclast differentiation | Downregulation | researchgate.net |
| c-Fos | Transcription factor, partners with NFATc1 | Downregulation | researchgate.net |
| TRAP | Marker of osteoclast activity/differentiation | Downregulation | researchgate.net |
| Cathepsin K (CTSK) | Key enzyme in bone resorption | Downregulation | researchgate.net |
| RANK | Receptor for RANKL, essential for osteoclast differentiation | Downregulation | researchgate.net |
| NF-κB Pathway | Pro-inflammatory signaling, osteoclast differentiation | Inhibition | nih.govnih.govaging-us.comresearchgate.netresearchgate.net |
| MAPK Pathways | Signaling cascade in inflammation and differentiation | Inhibition | nih.govnih.govaging-us.com |
Compound List:
this compound (α-CYP)
Phosphoinositide 3-kinase (PI3K)
Protein kinase B (Akt)
Tartrate-resistant acid phosphatase (TRAP)
Receptor activator of nuclear factor-kappa B (RANK)
Cathepsin K (CTSK)
Matrix metalloproteinase 9 (MMP-9)
Nuclear factor of activated T cells cytoplasmic 1 (NFATc1)
c-Fos
Nuclear Factor-kappa B (NF-κB)
Mitogen-Activated Protein Kinase (MAPK)
Ecological and Agricultural Implications of Alfa Cyperone
Role in Plant Defense Mechanisms Against Herbivory
Plants have evolved sophisticated defense mechanisms to protect themselves against insect herbivores. These strategies often involve the production of secondary metabolites, which can deter, repel, or poison pests nih.govslideshare.netwikipedia.orgnih.gov. Sesquiterpenes, a class of terpenoids to which alfa-Cyperone belongs, are among these plant defense compounds nih.govjntbgri.res.in. While specific studies detailing this compound's direct role in the in situ defense of Cyperus rotundus against herbivores are not extensively covered in the provided literature, sesquiterpenes, in general, are recognized for their insecticidal and anti-herbivore activities researchgate.netresearchgate.netresearchgate.netnih.govnih.govmdpi.com.
Development of this compound as a Bio-pesticide
The potential of natural compounds like this compound for developing bio-pesticides is an active area of research, offering an alternative to synthetic chemical pesticides nih.govmdpi.commdpi.comforeverest.net.
Insecticidal Mode of Action
While this compound has demonstrated insecticidal activity researchgate.net, the precise molecular mechanisms by which it affects insect physiology are not detailed in the provided search results. In contrast, synthetic pyrethroids, such as alpha-cypermethrin (B165848) (a related but distinct compound), are known to disrupt insect nervous systems by modulating voltage-gated sodium channels, leading to paralysis and death researchgate.netpomais.comoup.com. The specific target sites and pathways for this compound's insecticidal action require further investigation.
Spectrum of Activity Against Agricultural Pests
Limited data is available regarding the specific spectrum of agricultural pests targeted by this compound. However, research has indicated that cyperone, a sesquiterpene isolated from Cyperus rotundus tubers, exhibits insecticidal activity against the diamondback moth (Plutella xylostella) researchgate.net. Broader applications against other agricultural pests have not been explicitly detailed in the provided literature.
| Pest Species | Scientific Name | Activity Against | Reference |
| Diamondback moth | Plutella xylostella | Insecticidal | researchgate.net |
Residual Activity and Environmental Persistence
Specific data concerning the residual activity and environmental persistence of this compound is not provided in the reviewed literature. While botanical pesticides are often characterized by their biodegradability and lower environmental persistence compared to synthetic counterparts nih.govmdpi.comcardiff.ac.uk, the exact persistence profile of this compound in agricultural environments remains to be elucidated.
Synergistic Effects with Other Biologically Active Compounds in Pest Control
Synergistic effects, where the combination of compounds enhances efficacy, are a known strategy in pest management researchgate.netmdpi.comuonbi.ac.keresearchgate.net. While studies have shown synergistic antifungal activity between this compound and fluconazole (B54011) nih.govmdpi.com, and synergistic effects of synthetic pyrethroids with other insecticides uonbi.ac.keresearchgate.net, specific synergistic insecticidal effects of this compound in combination with other pest control agents are not detailed in the provided search results.
Impact on Non-Target Organisms in Agricultural Ecosystems
Information regarding the specific impact of this compound on non-target organisms within agricultural ecosystems is not available in the provided literature. However, botanical pesticides, in general, are often considered to have a more favorable safety profile for non-target organisms and the environment when compared to synthetic pesticides researchgate.netmdpi.com. Synthetic pesticides, conversely, are known to adversely affect a wide range of non-target species, including beneficial insects, soil organisms, and aquatic life, through direct toxicity or indirect effects like pesticide drift beyondpesticides.orgecology.dp.uafrontiersin.orgnih.gov. Further research would be needed to assess the specific ecotoxicological profile of this compound.
Current Research Gaps and Future Perspectives in Alfa Cyperone Studies
Comprehensive Elucidation of Biosynthetic Pathways
The biosynthesis of sesquiterpenes, including alfa-Cyperone, originates from the precursor farnesyl pyrophosphate (FPP). acs.org This linear molecule undergoes a complex, enzyme-mediated cyclization to form the characteristic bicyclic eudesmane (B1671778) skeleton of this compound. nih.govresearchgate.net This transformation is catalyzed by specific enzymes known as terpene cyclases or synthases. acs.orgnih.gov While this general pathway is understood, the specific enzymes and genetic sequences responsible for producing this compound in its primary natural source, Cyperus rotundus, have not been fully identified and characterized.
A significant research gap exists in the complete elucidation of this pathway. Future research should focus on identifying and isolating the specific sesquiterpene synthase(s) from C. rotundus that catalyze the cyclization of FPP to the eudesmane carbocation, the precursor to this compound. researchgate.net Subsequent steps, likely involving cytochrome P450 monooxygenases and dehydrogenases, that modify the initial cyclized product into the final this compound structure also need to be unraveled. nih.govresearchgate.net Understanding these enzymatic steps at a molecular level is crucial for developing biotechnological production methods. sysbio.se
Advanced Structural-Activity Relationship (SAR) Studies for Targeted Bioactivities
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound relates to its biological effects. For sesquiterpene lactones, a related class of compounds, biological activities are often linked to electrophilic components like α,β-unsaturated carbonyl groups, which can react with biological macromolecules. hebmu.edu.cnacs.org this compound possesses such a reactive α,β-unsaturated ketone moiety within its structure, which is believed to be crucial for its bioactivity.
However, comprehensive SAR studies on this compound are lacking. Future investigations should involve the synthesis of a variety of this compound derivatives with modifications at key positions, such as the isopropenyl group, the conjugated double bond, and the ketone function. By systematically altering the structure and assessing the impact on specific biological activities (e.g., anti-inflammatory, cytotoxic), a detailed SAR profile can be established. acs.orgresearchgate.net This knowledge would enable the rational design of new, more potent, and selective analogues for specific therapeutic targets.
Identification and Mechanistic Investigation of Metabolites
Once introduced into a biological system, compounds like this compound undergo metabolic transformation, primarily in the liver, catalyzed by enzyme systems such as cytochrome P450 (CYP). nih.govyoutube.com These metabolic processes can alter the compound's activity, duration of action, and potential for toxicity. For other sesquiterpenes, metabolism often involves oxidation reactions that introduce hydroxyl groups or form epoxides. researchgate.netnih.gov
A significant knowledge gap exists regarding the specific metabolites of this compound. Research is needed to identify the major metabolites formed in vitro (using liver microsomes) and in vivo. nih.gov Subsequent mechanistic studies should then determine the specific CYP isozymes responsible for these transformations. Furthermore, the biological activities of these metabolites must be assessed to understand whether they contribute to the therapeutic effects or are merely inactive breakdown products.
Exploration of Novel Bioactivities and Pharmacological Targets
This compound has been shown to possess a range of biological activities, with its anti-inflammatory properties being the most studied. nih.gov Research indicates that it exerts these effects by modulating key signaling pathways. Specifically, this compound has been found to inhibit the activation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are central to the inflammatory response. nih.govnih.gov It has also been shown to interact with and destabilize tubulin, suggesting a potential mechanism for anticancer effects. researchgate.net
Despite these findings, the full spectrum of its pharmacological targets remains to be explored. Future research should employ advanced techniques like proteomics and molecular docking to identify additional direct binding partners and cellular pathways affected by this compound. nih.gov Investigating its potential in other therapeutic areas beyond inflammation, such as neurodegenerative diseases or metabolic disorders, could reveal novel applications for this compound.
| Research Finding | Pharmacological Target/Pathway | Reference |
| Inhibited PGE2 production and COX-2 expression. | NF-κB Signaling Pathway | nih.gov |
| Down-regulated inflammatory cytokines like IL-6. | NF-κB Signaling Pathway | nih.gov |
| Attenuated inflammation and matrix degradation in chondrocytes. | NF-κB and MAPKs Signaling Pathways | nih.gov |
| Ameliorated renal fibrosis and inflammation in mice. | NF-κB and Akt/Nrf2/HO-1 Pathways | nih.gov |
| Binds to and destabilizes microtubule polymerization. | Tubulin | researchgate.net |
Development of Sustainable Production and Extraction Methodologies
A critical area for future development is the establishment of sustainable production methods. This involves two main approaches:
Optimization of Extraction: Further refinement of existing methods, such as ultrasonic-microwave synergistic extraction, can improve efficiency and reduce solvent consumption. google.com
Biotechnological Production: A more sustainable long-term solution is the use of metabolically engineered microorganisms. sysbio.se Yeasts like Saccharomyces cerevisiae are promising "cell factories" for producing sesquiterpenes. acs.orgacs.org By introducing the biosynthetic genes for this compound into yeast and optimizing its metabolic pathways (e.g., the mevalonate (B85504) pathway) to increase the supply of the FPP precursor, a scalable and consistent production platform can be developed. acs.orgnih.gov
Innovative Delivery Systems for Enhanced Bioavailability and Targeted Action (e.g., Nanoencapsulation)
This compound is a lipophilic (fat-soluble) compound, which often leads to poor water solubility. sci-hub.se This characteristic can limit its bioavailability and therapeutic efficacy when administered orally. Therefore, a major challenge is to develop effective delivery systems that can overcome these limitations.
Future research must focus on innovative formulation strategies, with nanoencapsulation being a particularly promising approach. unicamp.brnih.govjbino.com This technology involves enclosing the active compound within nanoscale carriers.
Polymeric Nanoparticles: Using biodegradable polymers, nanoparticles can be prepared by methods like nanoprecipitation or emulsification-solvent evaporation to encapsulate lipophilic drugs. sci-hub.seunicamp.br
Liposomes: These are vesicular systems composed of lipid bilayers that can entrap both hydrophobic and hydrophilic compounds, making them versatile carriers. nih.gov
These nanocarriers can improve the solubility and stability of this compound, protect it from premature degradation, and potentially enable targeted delivery to specific tissues or cells, thereby enhancing its therapeutic effect. nih.gov
Standardization and Quality Control in Natural Product Research
A persistent challenge in natural product research is ensuring the quality, consistency, and purity of the compounds being studied. fiocruz.brijam.co.in For this compound derived from C. rotundus, the chemical composition of the extract can vary significantly based on the plant's geographical origin, harvest time, and processing methods. researchgate.netnih.gov This variability can lead to inconsistent and unreliable results in biological and pharmacological studies.
Therefore, the development and implementation of rigorous standardization and quality control protocols are essential.
Analytical Methods: Advanced analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are crucial for the qualitative and quantitative analysis of this compound. researchgate.netnih.govnih.govphytojournal.com Standardized HPLC methods have been developed to quantify this compound in extracts, providing a reliable way to ensure consistent potency. researchgate.netjocpr.comresearchgate.net
Reference Standards: The availability of highly purified this compound as a reference standard is necessary for the accurate calibration of analytical instruments and for conducting precise biological assays. selleckchem.com
Future efforts must focus on establishing universally accepted quality control monographs for C. rotundus extracts that specify the minimum content of key active markers like this compound. nih.gov
Integration of Multi-Omics Approaches in Mechanistic Research (e.g., Proteomics, Transcriptomics)
The full mechanistic understanding of α-Cyperone's biological activities remains an area ripe for exploration. While initial studies have identified its effects on signaling pathways such as NF-κB and MAPKs, a deeper, more holistic view is required. nih.govnih.gov The integration of multi-omics approaches, particularly proteomics and transcriptomics, stands as a critical next step in elucidating the compound's complete mechanism of action.
Transcriptomics , the study of the complete set of RNA transcripts, can reveal how α-Cyperone modulates gene expression. longdom.org Techniques like RNA-sequencing (RNA-Seq) performed on cells or tissues treated with α-Cyperone can identify differentially expressed genes (DEGs). mdpi.com This would provide a broad, unbiased view of the genetic pathways influenced by the compound, moving beyond the currently known targets. For instance, transcriptomic analysis of cancer cells treated with α-Cyperone could uncover novel anti-cancer pathways or mechanisms of resistance. nih.gov Similarly, analyzing the transcriptomic profile of immune cells could provide a detailed map of its anti-inflammatory effects at the gene level. researchgate.net
Proteomics , the large-scale study of proteins, offers a complementary perspective by quantifying changes in protein expression and post-translational modifications. longdom.orgnih.gov Mass spectrometry-based proteomics can identify the specific proteins whose levels change in response to α-Cyperone treatment. nih.gov This is crucial because proteins are the primary functional molecules in the cell. A proteomic study could confirm whether the gene expression changes observed in transcriptomics translate to altered protein levels, a correlation that is not always direct. nih.gov Furthermore, proteomics can identify which proteins α-Cyperone directly binds to, offering definitive evidence of its molecular targets. Such studies have been instrumental in identifying cancer markers and understanding drug resistance mechanisms for other agents. frontiersin.orgmdpi.com
The true power lies in the integrative analysis of both transcriptomic and proteomic data. nih.govresearchgate.net This multi-omics approach provides a comprehensive, system-level understanding of cellular responses to α-Cyperone. It can reveal complex regulatory networks and feedback loops that would be missed by studying genes or proteins in isolation. nih.gov For example, such an approach could elucidate how α-Cyperone's effect on the transcription of an inflammatory cytokine is correlated with the actual secretion of the protein, providing a more complete picture of its anti-inflammatory modulation. nih.gov
Table 1: Potential Applications of Multi-Omics in α-Cyperone Research
| Omics Technique | Research Question | Potential Outcome |
|---|---|---|
| Transcriptomics (RNA-Seq) | Which genes are up- or down-regulated by α-Cyperone in cancer cells? | Identification of novel anti-proliferative or pro-apoptotic pathways. nih.gov |
| How does α-Cyperone alter the gene expression profile of immune cells (e.g., macrophages)? | A comprehensive map of its anti-inflammatory and immunomodulatory effects. nih.govresearchgate.net | |
| Proteomics (Mass Spectrometry) | Which proteins does α-Cyperone directly interact with in the cell? | Definitive identification of molecular targets and binding partners. nih.gov |
| How does α-Cyperone affect the proteome of chondrocytes in an osteoarthritis model? | Uncovering mechanisms of cartilage protection and extracellular matrix preservation. nih.govnih.gov | |
| Integrative Multi-Omics | How do α-Cyperone-induced changes in gene expression correlate with changes in protein levels? | A systems-level understanding of the compound's mechanism of action, validating functional outcomes. nih.govnih.gov |
Comparative Studies with Synthetic Analogs and Other Natural Products
While α-Cyperone has demonstrated significant biological activity, its therapeutic potential can be further understood and possibly enhanced through comparative studies. Such analyses fall into two main categories: comparison with other structurally related natural products and evaluation against newly created synthetic analogs.
Comparative studies with other natural sesquiterpenes found in Cyperus rotundus, such as nootkatone (B190431), valencene, and β-selinene, have provided initial insights. researchgate.net One study evaluating anti-inflammatory potential in murine macrophages found that α-cyperone and nootkatone exhibited stronger inhibitory effects on the NF-κB signaling pathway compared to β-selinene and valencene. researchgate.net This suggests that specific structural features of the eudesmane-type sesquiterpene skeleton are crucial for potent anti-inflammatory activity. Another study showed that α-Cyperone acts synergistically with the clinical antifungal drug fluconazole (B54011), reducing the minimum inhibitory concentration required for both agents. mdpi.com This highlights the potential for combination therapies.
A significant research gap exists in the creation and evaluation of synthetic analogs of α-Cyperone. The synthesis of novel analogs allows for systematic structure-activity relationship (SAR) studies. nih.gov By modifying specific functional groups on the α-Cyperone scaffold, researchers can identify which parts of the molecule are essential for its activity and potentially develop new compounds with improved potency, selectivity, or pharmacokinetic properties. nih.gov For example, analogs could be designed to enhance binding affinity to a specific target, like the p65 subunit of NF-κB, or to improve metabolic stability. nih.gov The successful development of potent analogs from other natural products like cortistatin A serves as a blueprint for this approach. nih.gov
Table 2: Comparative Anti-inflammatory Activity of Sesquiterpenes from Cyperus rotundus
| Compound | Chemical Class | Key Comparative Finding | Source |
|---|---|---|---|
| α-Cyperone | Sesquiterpene | Strong inhibitor of NF-κB signaling and COX-2 expression. nih.govresearchgate.net | nih.govresearchgate.net |
| Nootkatone | Sesquiterpene | Showed strong anti-inflammatory and NF-κB inhibitory effects, comparable to α-Cyperone. | researchgate.net |
| β-Selinene | Sesquiterpene | Demonstrated weaker anti-inflammatory activity compared to α-Cyperone and nootkatone. | researchgate.net |
| Valencene | Sesquiterpene | Demonstrated weaker anti-inflammatory activity compared to α-Cyperone and nootkatone. | researchgate.net |
| Fluconazole | Synthetic Antifungal | Acts synergistically with α-Cyperone against C. krusei, reducing the required MIC for both. | mdpi.com |
Translational Research Challenges and Opportunities (Excluding Clinical Human Trials)
Translating a promising natural compound like α-Cyperone from the laboratory toward a potential therapeutic product is a complex process fraught with challenges, even before considering human clinical trials. cytivalifesciences.com However, this path also presents unique opportunities for innovation.
Challenges:
One of the primary hurdles in preclinical development is the selection of appropriate and predictive animal models . texilajournal.commedium.com While α-Cyperone has shown efficacy in mouse models of osteoarthritis and paclitaxel-induced neuropathic pain, the physiological differences between rodents and humans can limit the direct translation of these findings. nih.govtexilajournal.commdpi.com Furthermore, ensuring the reproducibility of results across different laboratories and studies is a persistent challenge in translational research. nih.gov
Scaling up the production of α-Cyperone from laboratory-scale extraction to a quantity sufficient for extensive preclinical testing presents a significant logistical and financial challenge. cytivalifesciences.com Extraction from its natural source, Cyperus rotundus, can be variable, and developing a cost-effective, scalable synthesis method is a major undertaking. researchgate.net Navigating the regulatory approval process for preclinical studies, which requires adherence to Good Laboratory Practices (GLP), is another complex and resource-intensive step. medium.com Finally, bridging the gap between basic scientific discovery and commercially viable development requires a blend of scientific and business expertise that can be difficult to assemble. cytivalifesciences.com
Opportunities:
Despite the challenges, there are considerable opportunities. The development of more sophisticated preclinical models, such as ex vivo organ cultures and humanized animal models, could provide more accurate predictions of efficacy and toxicity. medium.commdpi.com For example, testing α-Cyperone on explanted human cartilage tissue could offer valuable insights into its potential for treating osteoarthritis.
A significant and underexplored opportunity lies in veterinary medicine . The analgesic and anti-inflammatory properties demonstrated in rodent models could be directly applicable to treating conditions like arthritis or neuropathic pain in companion animals. nih.govmdpi.com The regulatory pathway for veterinary therapeutics is distinct and can sometimes be less arduous than for human drugs, offering a more immediate translational outcome.
Furthermore, the need for new, non-opioid analgesics and novel anti-inflammatory agents creates a favorable environment for the development of compounds like α-Cyperone. mdpi.com Its unique mechanism of action, such as the destabilization of microtubules, could be effective where other drugs have failed. researchgate.netnih.gov Harnessing modern technologies for drug delivery, such as nanoformulations, could also overcome potential issues with solubility or bioavailability, enhancing the compound's therapeutic potential. researchgate.net
Table 3: Translational Research Landscape for α-Cyperone (Preclinical)
| Aspect | Challenges | Opportunities |
|---|---|---|
| Modeling | Selection of animal models that accurately predict human response. texilajournal.commedium.com | Use of advanced ex vivo models (e.g., organ explants) and humanized mice for better prediction. mdpi.com |
| Reproducibility | Ensuring consistent results across different preclinical studies and labs. nih.gov | Standardization of protocols for in vivo studies and extraction methods. pharmaron.com |
| Production | Scalable and cost-effective synthesis or extraction of pure α-Cyperone. cytivalifesciences.comresearchgate.net | Development of efficient synthetic routes inspired by SAR studies. nih.gov |
| Regulatory | Navigating complex regulatory requirements for preclinical toxicology studies (GLP). medium.com | Exploring regulatory pathways for veterinary medicine, which may be more streamlined. mdpi.com |
| Application | Overcoming potential limitations in bioavailability or metabolic stability. | Repurposing for new indications based on multi-omics data; development for veterinary applications. nih.gov |
Q & A
Q. How can researchers ensure reproducibility in α-Cyperone synthesis protocols?
- Answer : Document reaction conditions (catalyst: Pd/C, solvent: ethanol, temperature: 80°C) and purification steps (column chromatography, Rf = 0.3 in hexane:EtOAc 8:2). Share raw NMR/FIR spectra in supplementary materials. Use RRID codes for reagents and deposit synthetic procedures in protocols.io .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
